(2S,3S)-1-bromopentane-2,3-diol

Description

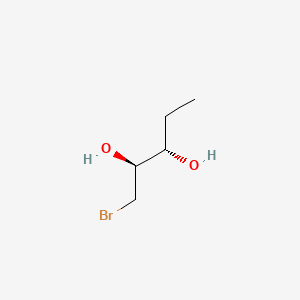

(2S,3S)-1-Bromopentane-2,3-diol is a brominated vicinal diol characterized by a five-carbon backbone (pentane), hydroxyl groups at the second and third positions, and a bromine atom at the terminal carbon. Brominated diols are of interest in organic synthesis and medicinal chemistry due to the bromine atom’s role as a leaving group, enabling nucleophilic substitutions or cyclization reactions.

Properties

CAS No. |

101221-90-3 |

|---|---|

Molecular Formula |

C5H11BrO2 |

Molecular Weight |

183.045 |

IUPAC Name |

(2S,3S)-1-bromopentane-2,3-diol |

InChI |

InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 |

InChI Key |

GLSCQKMWOKAZAJ-CRCLSJGQSA-N |

SMILES |

CCC(C(CBr)O)O |

Synonyms |

[2S,3S,(+)]-1-Bromo-2,3-pentanediol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-1-bromopentane-2,3-diol typically involves the bromination of 2,3-pentanediol. One common method is the reaction of 2,3-pentanediol with hydrobromic acid (HBr) under controlled conditions. The reaction is carried out at low temperatures to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-1-bromopentane-2,3-diol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.

Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alkanes or alcohols.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: 2,3-pentanediol.

Oxidation: 2,3-pentanedione.

Reduction: 2,3-pentanediol or pentane.

Scientific Research Applications

Chemistry: (2S,3S)-1-bromopentane-2,3-diol is used as a chiral building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of enantiomerically pure compounds.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chiral substrates. It serves as a model compound to understand the stereoselectivity of various enzymes.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates. Its chiral nature makes it a key component in the development of drugs with specific stereochemical requirements.

Industry: In industrial applications, this compound is used in the production of fine chemicals and agrochemicals. Its reactivity and chiral properties make it a versatile intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (2S,3S)-1-bromopentane-2,3-diol involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form new bonds with other molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent and Functional Group Variations

- (2S,3S)-4-Methyl-1-phenylpentane-2,3-diol (): This Streptomyces-derived diol shares the (2S,3S) configuration and pentane backbone but substitutes bromine with a phenyl group at position 1 and a methyl group at position 4. The phenyl group enhances aromatic interactions in biological systems, while the methyl group increases hydrophobicity.

(2R,3R)-Butane-2,3-diol () :

A shorter-chain diol (four carbons) with anti-inflammatory properties. The absence of bromine and shorter chain reduces lipophilicity compared to the pentane backbone of the target compound. Stereochemical differences (2R,3R vs. 2S,3S) may also affect enzyme binding or metabolic pathways .

Chain Length and Stereochemical Impact

- Hexane vs. Pentane Backbones :

Compounds like (2S,3S,4S)-4-methyl-1-phenylhexane-2,3-diol () have longer carbon chains, increasing molecular weight and lipophilicity. The pentane chain in (2S,3S)-1-bromopentane-2,3-diol balances solubility and membrane permeability, making it more versatile in pharmaceutical applications than longer analogs .

Anti-Inflammatory Potential

While this compound’s bioactivity remains unstudied, structurally related diols like xenocyloin B () show significant anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) in macrophages. The bromine atom may alter cytotoxicity or enhance binding affinity to inflammatory targets compared to hydroxyl or methyl groups .

Comparative Data Table

Research Findings and Implications

- Structural Insights : The bromine substituent in this compound offers unique reactivity for synthetic chemistry, contrasting with the biological focus of phenyl/methyl-substituted diols.

- Biological Gaps: Further studies are needed to evaluate its pharmacological profile, leveraging precedents from anti-inflammatory diols like xenocyloin B .

- Analytical Relevance : Unlike wine-associated diols (), brominated analogs may require specialized chromatographic methods due to higher polarity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.